molecular formula C16H30N4O B14331409 N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide CAS No. 103827-18-5

N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide

Cat. No.: B14331409
CAS No.: 103827-18-5
M. Wt: 294.44 g/mol
InChI Key: ZNEWKFPYDSIEPE-UHFFFAOYSA-N
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Description

N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is a synthetic compound that features an imidazole ring, a versatile and widely studied heterocyclic structure. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide typically involves the formation of the imidazole ring followed by the attachment of the butyl and heptanamide groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of reagents such as glyoxal, ammonia, and alpha-halo ketones under controlled conditions.

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring.

Scientific Research Applications

N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Omeprazole: An antiulcer medication.

    Metronidazole: An antibacterial and antiprotozoal agent.

Uniqueness

N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is unique due to its specific structure, which combines the imidazole ring with butyl and heptanamide groups. This unique combination may confer specific biological activities and properties that are distinct from other imidazole derivatives .

Properties

CAS No.

103827-18-5

Molecular Formula

C16H30N4O

Molecular Weight

294.44 g/mol

IUPAC Name

N-butyl-6-[2-(1H-imidazol-5-yl)ethylamino]heptanamide

InChI

InChI=1S/C16H30N4O/c1-3-4-10-19-16(21)8-6-5-7-14(2)18-11-9-15-12-17-13-20-15/h12-14,18H,3-11H2,1-2H3,(H,17,20)(H,19,21)

InChI Key

ZNEWKFPYDSIEPE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCCC(C)NCCC1=CN=CN1

Origin of Product

United States

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